molecular formula C15H21N3O B5871247 2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one

2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one

Cat. No.: B5871247
M. Wt: 259.35 g/mol
InChI Key: APMVGNPBLZECRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinazolinone structure, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one typically involves the reaction of cyclopentylamine with a suitable quinazolinone precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can produce simpler amine derivatives.

Scientific Research Applications

2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-(cyclopentylamino)thiazol-4(5H)-one
  • 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentylamino group and dimethyl substitutions contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(cyclopentylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-15(2)7-12-11(13(19)8-15)9-16-14(18-12)17-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMVGNPBLZECRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 3
Reactant of Route 3
2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 4
2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 5
Reactant of Route 5
2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one
Reactant of Route 6
Reactant of Route 6
2-(cyclopentylamino)-7,7-dimethyl-6,7,8-trihydroquinazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.